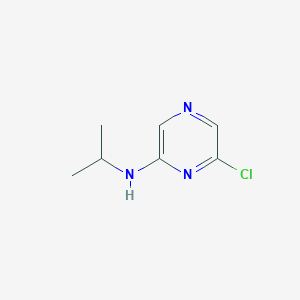

2-Chloro-6-isopropylaminopyrazine

Description

BenchChem offers high-quality 2-Chloro-6-isopropylaminopyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-isopropylaminopyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-propan-2-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWWMTHWFUORGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650048 | |

| Record name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-00-7 | |

| Record name | 6-Chloro-N-(1-methylethyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-isopropylaminopyrazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-isopropylaminopyrazine, a substituted pyrazine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, synthesis, reactivity, and analytical characterization, while also exploring its potential applications as a versatile building block in the development of novel therapeutic agents.

Introduction to the Pyrazine Scaffold and 2-Chloro-6-isopropylaminopyrazine

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a key component in a multitude of biologically active compounds. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.

2-Chloro-6-isopropylaminopyrazine (CAS No: 951884-00-7), with the molecular formula C₇H₁₀ClN₃ and a molecular weight of 171.63 g/mol , is a key intermediate in the synthesis of more complex molecules. The presence of a reactive chlorine atom and an isopropylamino group on the pyrazine core provides two distinct points for further chemical modification, making it a valuable tool for creating diverse molecular libraries for drug screening.

| Property | Value |

| IUPAC Name | N-isopropyl-6-chloropyrazin-2-amine |

| CAS Number | 951884-00-7 |

| Molecular Formula | C₇H₁₀ClN₃ |

| Molecular Weight | 171.63 g/mol |

digraph "2_Chloro_6_isopropylaminopyrazine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.866,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-0.866,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.866,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="0.866,0.5!", fontcolor="#202124"]; Cl [label="Cl", pos="-1.866,1!", fontcolor="#34A853"]; N_iso [label="N", pos="1.866,1!", fontcolor="#4285F4"]; C_iso1 [label="C", pos="2.732,0.5!", fontcolor="#202124"]; C_iso2 [label="C", pos="3.598,1!", fontcolor="#202124"]; C_iso3 [label="C", pos="2.732,-0.5!", fontcolor="#202124"]; H_N_iso [label="H", pos="1.866,1.5!", fontcolor="#202124"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl; C6 -- N_iso; N_iso -- C_iso1; C_iso1 -- C_iso2; C_iso1 -- C_iso3; N_iso -- H_N_iso; }

Caption: Chemical structure of 2-Chloro-6-isopropylaminopyrazine.

Synthesis and Reactivity

The primary route for the synthesis of 2-Chloro-6-isopropylaminopyrazine is through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in heterocyclic chemistry allows for the introduction of various substituents onto the pyrazine ring.

Synthetic Pathway

The most logical and cost-effective starting material for this synthesis is 2,6-dichloropyrazine. The reaction proceeds by the selective displacement of one of the chlorine atoms by isopropylamine.

Caption: General synthetic scheme for 2-Chloro-6-isopropylaminopyrazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

-

Nucleophile Addition: Add isopropylamine (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Chloro-6-isopropylaminopyrazine.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.

-

Base: A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction, as the aromaticity of the pyrazine ring needs to be temporarily disrupted.

Reactivity Profile

The reactivity of 2-Chloro-6-isopropylaminopyrazine is dominated by the remaining chlorine atom, which is susceptible to further nucleophilic substitution. This allows for the sequential introduction of a second, different nucleophile, leading to the synthesis of unsymmetrically substituted 2,6-diaminopyrazines. The electron-donating nature of the isopropylamino group can modulate the reactivity of the second chlorine atom compared to the starting 2,6-dichloropyrazine.

Furthermore, the pyrazine nitrogens can participate in coordination with metal catalysts, enabling cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations to introduce carbon-carbon and carbon-nitrogen bonds at the chloro-position.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-Chloro-6-isopropylaminopyrazine. The following techniques are essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the two distinct carbons of the pyrazine ring and the carbons of the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Chloro-6-isopropylaminopyrazine. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing further confirmation of the presence of a chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands to look for include N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazine ring, and the C-Cl stretching vibration.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyrazines are important pharmacophores found in a variety of biologically active molecules. 2-Chloro-6-isopropylaminopyrazine serves as a key building block for the synthesis of compounds targeting a range of therapeutic areas.

While specific biological activities for 2-Chloro-6-isopropylaminopyrazine itself are not widely reported in the public domain, its structural motifs are present in compounds investigated for various therapeutic applications. The general class of aminopyrazines has been explored for its potential as:

-

Kinase Inhibitors: The pyrazine scaffold can act as a hinge-binding motif in many protein kinases, which are crucial targets in oncology.

-

Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.

-

Central Nervous System (CNS) Agents: The ability of the pyrazine core to cross the blood-brain barrier has led to its investigation in the development of drugs targeting CNS disorders.

The versatility of 2-Chloro-6-isopropylaminopyrazine allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties in drug discovery programs.

Safety and Handling

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: May cause skin irritation and serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion

2-Chloro-6-isopropylaminopyrazine is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a well-established and scalable process. The presence of two modifiable positions on the pyrazine core allows for the creation of a wide array of derivatives for biological screening. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and scientists working in drug discovery and development to fully exploit the potential of this important chemical intermediate.

References

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022 Feb; 27(3): 1112. [Link]

-

PrepChem. Synthesis of 2,4-dichloro-6-isopropylamino-s-triazine. [Link]

- Google Patents.

-

PubChem. 2-Amino-6-chloropyrazine. [Link]

-

PubChem. 3-Amino-6-chloropyrazine-2-carbonitrile. [Link]

-

Organic Chemistry Portal. Synthesis of pyrazines. [Link]

- Google Patents. CN102070461A - Synthesis method of N-methyl isopropylamine.

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

-

International Journal of Biology and Pharmaceutical Research. Pyrazine and its derivatives- synthesis and activity-a review. [Link]

-

National Center for Biotechnology Information. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. [Link]

-

ZaiQi Bio-Tech. 6-chloropyrazin-2-amine. [Link]

- Google Patents. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines.

-

MDPI. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. [Link]

-

ResearchGate. Evaluation and Optimisation of the Reagent Addition Sequence during the Synthesis of Atrazine (6-Chloro- N 2 -ethyl- N 4 -isopropyl-1,3,5-triazine-2,4-diamine) Using Reaction Calorimetry. [Link]

-

Patsnap. 2-chloropyrimidine patented technology retrieval search results. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Jeanne Fichez, Patricia Busca and Guillaume Prestat. [Link]

- Google Patents.

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

-

Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

-

SpectraBase. 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine. [Link]

-

ResearchGate. Recent Advances in the Synthesis of 2-Pyrones. [Link]

-

National Center for Biotechnology Information. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

- Google Patents. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine.

-

The Good Scents Company. 2-amino-6-chloropyrazine. [Link]

-

ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. [Link]

-

Accela ChemBio Inc. 2274723-90-7 2-[2-[2-[2-[4-(Benzo[d]thiazol-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol. [Link]

-

PubChem. 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine. [Link]

- Google Patents. US12281113B2 - Crystalline forms of a KRas G12C inhibitor.

- Google Patents. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines.

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

PubChem. N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N''-[3-(4-methoxyphenyl)propyl]-guanidine. [Link]

-

MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

Sources

An In-Depth Technical Guide to N-isopropyl-6-chloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-isopropyl-6-chloropyrazin-2-amine, a heterocyclic amine of significant interest in contemporary medicinal chemistry and drug discovery. The document elucidates its chemical identity, including its IUPAC name and CAS number, and offers a detailed exploration of its synthesis, physicochemical properties, and key applications. Particular emphasis is placed on its emerging role as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug development, and targeted protein degradation.

Table of Contents

-

Introduction: The Significance of Substituted Pyrazines in Drug Discovery

-

Core Compound Identification

-

IUPAC Name

-

CAS Number

-

Chemical Structure

-

Key Physicochemical Properties

-

-

Synthesis of N-isopropyl-6-chloropyrazin-2-amine

-

Synthetic Strategy Overview

-

Step 1: Synthesis of the Precursor 2,6-Dichloropyrazine

-

Step 2: Nucleophilic Aromatic Substitution with Isopropylamine

-

Reaction Workflow Diagram

-

-

Analytical Characterization (Predicted)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

-

Applications in Drug Development and Research

-

Role as a Building Block in PROTACs

-

Mechanism of PROTACs

-

Significance in Targeted Protein Degradation

-

-

Safety, Handling, and Storage

-

Hazard Identification

-

Recommended Handling Procedures

-

Storage and Stability

-

-

References

Introduction: The Significance of Substituted Pyrazines in Drug Discovery

The pyrazine moiety, a nitrogen-containing six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a multitude of approved therapeutic agents. The strategic substitution of the pyrazine ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. The subject of this guide, N-isopropyl-6-chloropyrazin-2-amine, is a prime example of a substituted pyrazine with growing importance in the cutting-edge field of targeted protein degradation.

Core Compound Identification

A precise understanding of a compound's identity is fundamental to its successful application in research and development.

-

IUPAC Name: N-isopropyl-6-chloropyrazin-2-amine

-

CAS Number: 951884-00-7[1]

-

Chemical Structure:

Caption: Chemical structure of N-isopropyl-6-chloropyrazin-2-amine.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN₃ | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| Appearance | Off-white to yellow solid (predicted) | - |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | - |

| Melting Point | Not reported | - |

Synthesis of N-isopropyl-6-chloropyrazin-2-amine

The synthesis of N-isopropyl-6-chloropyrazin-2-amine is typically achieved through a two-step process, starting from readily available precursors.

Synthetic Strategy Overview

The overall strategy involves the initial formation of a di-substituted pyrazine, followed by a selective nucleophilic aromatic substitution.

Caption: Overall synthetic strategy for N-isopropyl-6-chloropyrazin-2-amine.

Step 1: Synthesis of the Precursor 2,6-Dichloropyrazine

Reaction: 2-Chloropyrazine → 2,6-Dichloropyrazine

Protocol:

This synthesis is based on the chlorination of 2-chloropyrazine. A common method involves the use of a chlorinating agent in a suitable solvent.

-

Reaction Setup: To a solution of 2-chloropyrazine in a suitable solvent such as dimethylformamide (DMF), add a catalyst, for example, triethylamine.[2]

-

Chlorination: Bubble chlorine gas through the solution at an elevated temperature (e.g., 85-110 °C).[2]

-

Work-up: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction mixture is cooled, and water is added to precipitate the product.

-

Purification: The crude 2,6-dichloropyrazine can be purified by filtration, washing with water, and drying. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Nucleophilic Aromatic Substitution with Isopropylamine

Reaction: 2,6-Dichloropyrazine + Isopropylamine → N-isopropyl-6-chloropyrazin-2-amine

Protocol:

This step involves the selective mono-amination of 2,6-dichloropyrazine. The two chlorine atoms on the pyrazine ring have different reactivities, allowing for a selective substitution.

-

Reaction Setup: In a suitable solvent such as ethanol or isopropanol, dissolve 2,6-dichloropyrazine.

-

Addition of Amine: Add isopropylamine to the solution. The reaction can often proceed without a catalyst, relying on the nucleophilicity of the amine.[3]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any salts.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure N-isopropyl-6-chloropyrazin-2-amine.

Reaction Workflow Diagram

Caption: Detailed workflow for the two-step synthesis.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyrazine ring.

-

Isopropyl Group: A septet for the CH proton (δ 3.5-4.5 ppm) and a doublet for the two CH₃ groups (δ 1.2-1.5 ppm).

-

NH Proton: A broad singlet (δ 5.0-7.0 ppm), the chemical shift of which can be concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic Carbons: Four distinct signals in the aromatic region (δ 130-160 ppm) for the four carbons of the pyrazine ring. The carbons attached to chlorine and nitrogen will be significantly shifted.

-

Isopropyl Group: Signals for the CH (δ 45-55 ppm) and CH₃ carbons (δ 20-25 ppm).

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ for the isopropyl group.

-

C-H Stretch (aromatic): Absorptions just above 3000 cm⁻¹.

-

C=N and C=C Stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 171, with a characteristic M+2 peak at m/z 173 with approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.[4]

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the isopropyl group or the chlorine atom. A prominent fragment would be expected from the loss of a methyl group from the isopropyl moiety (M-15).[5]

Applications in Drug Development and Research

The primary application of N-isopropyl-6-chloropyrazin-2-amine in modern drug discovery is as a key intermediate in the synthesis of PROTACs.

Role as a Building Block in PROTACs

PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6][7] N-isopropyl-6-chloropyrazin-2-amine serves as a versatile scaffold for the elaboration of the POI ligand or the linker. The reactive chlorine atom can be displaced by another nucleophile to attach the linker, while the amine group can be further functionalized.

Mechanism of PROTACs

Caption: Simplified mechanism of action for PROTACs.

Significance in Targeted Protein Degradation

Targeted protein degradation offers several advantages over traditional inhibition:

-

Event-driven vs. Occupancy-driven: PROTACs act catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.[8]

-

Targeting the "Undruggable" Proteome: This technology can be used to target proteins that lack a functional active site for traditional inhibitors.[7]

-

Overcoming Drug Resistance: By degrading the entire target protein, PROTACs can overcome resistance mechanisms that arise from mutations in the inhibitor binding site.

Safety, Handling, and Storage

As a chemical intermediate, N-isopropyl-6-chloropyrazin-2-amine should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions are recommended based on similar compounds.[9][10]

Hazard Identification

-

Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Procedures

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage and Stability

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents.

Conclusion: Future Perspectives

N-isopropyl-6-chloropyrazin-2-amine is a valuable chemical entity with a promising future in the rapidly evolving landscape of drug discovery. Its utility as a versatile building block, particularly in the synthesis of PROTACs, positions it as a key tool for researchers working on the next generation of targeted therapeutics. As the field of targeted protein degradation continues to expand, the demand for and interest in such specialized chemical intermediates are expected to grow significantly.

References

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

- Khafizov, K., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(21), 5193.

- Fisher Scientific. (2025). Safety Data Sheet.

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

- Pfaltz & Bauer. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

-

NIST. (n.d.). s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)-. NIST WebBook. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in PROTACs for Drug Targeted Protein Research. Retrieved from [Link]

- Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138–144.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy. Hans Reich NMR Collection. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine. Retrieved from [Link]

-

PMC. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]

- Google Patents. (n.d.). Industrial production method of 2,6-dichloropyrazine.

-

ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. Retrieved from [Link]

- University of Massachusetts Dartmouth. (n.d.). Mass Spectrometry of Atrazine.

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

-

R Discovery. (2022). Targeted protein degradation: mechanisms, strategies and application. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra.

- UT Dallas. (n.d.). Infrared Spectroscopy (IR).

-

NIST. (n.d.). 2-Chloro-6-methylbenzylamine. NIST WebBook. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

MDPI. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.

-

ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

Sources

- 1. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 2. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asdlib.org [asdlib.org]

- 5. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mdpi.com [mdpi.com]

- 7. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-6-isopropylaminopyrazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-isopropylaminopyrazine, a key heterocyclic intermediate in medicinal chemistry. The document details its molecular characteristics, outlines a plausible synthetic pathway, and explores its physicochemical properties and analytical characterization methods. Furthermore, it delves into the significant role of chloropyrazine derivatives in drug discovery, highlighting their utility as versatile scaffolds for the development of novel therapeutic agents. This guide serves as an essential resource for researchers and professionals engaged in the synthesis and application of heterocyclic compounds in pharmaceutical research and development.

Introduction: The Significance of Chloropyrazines in Medicinal Chemistry

Pyrazine and its derivatives are a class of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The introduction of a chlorine atom onto the pyrazine ring yields a chloropyrazine, a highly versatile scaffold in the synthesis of a wide array of biologically active molecules. These compounds have garnered considerable attention in the field of medicinal chemistry due to their established association with a broad spectrum of pharmacological activities. The reactivity of the chlorine atom facilitates facile nucleophilic substitution, which in turn allows for the creation of diverse libraries of substituted pyrazine analogs with tailored biological functions. This chemical tractability makes chloropyrazines, including 2-Chloro-6-isopropylaminopyrazine, valuable building blocks in the quest for novel therapeutics.

Core Molecular and Physicochemical Properties

Molecular Formula: C₇H₁₀ClN₃[1]

Molecular Weight: 171.6 g/mol [1]

Structural Representation

Caption: Chemical structure of 2-Chloro-6-isopropylaminopyrazine.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 171.6 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 951884-00-7 | Santa Cruz Biotechnology[1] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A likely synthetic route would start from 2,6-dichloropyrazine and involve a selective nucleophilic aromatic substitution with isopropylamine. The selectivity of the reaction, favoring monosubstitution, can often be controlled by carefully managing the reaction conditions, such as temperature and stoichiometry of the reactants.

Caption: Proposed synthetic workflow for 2-Chloro-6-isopropylaminopyrazine.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar reactions and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropyrazine (1 equivalent) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.1 equivalents). Subsequently, add isopropylamine (1.0-1.2 equivalents) dropwise at room temperature. The slight excess of the amine and base helps to drive the reaction to completion and neutralize the HCl formed.

-

Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield pure 2-Chloro-6-isopropylaminopyrazine.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous polar aprotic solvents like THF or DMF are chosen for their ability to dissolve the reactants and facilitate the nucleophilic substitution reaction.

-

Base: A non-nucleophilic base is crucial to scavenge the hydrochloric acid produced during the reaction without competing with the isopropylamine as a nucleophile.

-

Stoichiometry: Using a slight excess of isopropylamine can help to ensure the complete consumption of the dichloropyrazine starting material. Controlling the stoichiometry is key to favoring monosubstitution over disubstitution.

-

Temperature: Heating the reaction mixture increases the reaction rate, allowing the substitution to proceed at a reasonable pace.

Analytical Characterization

The structural confirmation and purity assessment of 2-Chloro-6-isopropylaminopyrazine would be conducted using a suite of standard analytical techniques.

Spectroscopic and Chromatographic Methods

| Analytical Method | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the pyrazine ring protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). | Structural elucidation and confirmation of proton environment. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring and the isopropyl group. | Confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (171.6 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound. | Determination of molecular weight and confirmation of elemental composition. |

| HPLC | A single major peak under appropriate chromatographic conditions. | Purity assessment and quantification. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrazine ring, and C-Cl stretching. | Identification of functional groups. |

Representative HPLC Protocol for Purity Assessment

While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be developed.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 254-280 nm).

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent like methanol or acetonitrile.

Applications in Drug Discovery and Development

Chlorinated heterocyclic compounds are of significant interest in the pharmaceutical industry. The chlorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, and it provides a reactive handle for further chemical modifications.

Role as a Synthetic Intermediate

2-Chloro-6-isopropylaminopyrazine is primarily of interest as a key intermediate in the synthesis of more complex molecules. The pyrazine core is a common feature in many biologically active compounds, and the chloro and isopropylamino substituents provide opportunities for diversification. For instance, the chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives for screening in biological assays.

While specific drugs derived from this intermediate are not prominently documented in the public domain, its structural motifs are present in compounds targeting a range of therapeutic areas. For example, substituted pyrazines are known to exhibit activities such as:

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase enzyme. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.

-

Antimicrobial and Antiviral Agents: The pyrazine nucleus is a component of several antimicrobial and antiviral drugs.

-

Central Nervous System (CNS) Agents: Various pyrazine derivatives have been investigated for their effects on CNS targets.

The general importance of such chlorinated heterocyclic building blocks is underscored by their frequent appearance in the patent literature for novel therapeutic agents.

Safety and Handling

As with any chemical compound in a laboratory setting, proper safety precautions should be observed when handling 2-Chloro-6-isopropylaminopyrazine. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling chlorinated aromatic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-6-isopropylaminopyrazine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its molecular structure, characterized by a reactive chlorine atom and an isopropylamino group on a pyrazine core, offers a versatile platform for the synthesis of diverse chemical libraries. While detailed public information on this specific compound is limited, its utility can be inferred from the well-established importance of substituted chloropyrazines in the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-6-isopropylaminopyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chloro-6-isopropylaminopyrazine, focusing on its solubility and stability. In the absence of extensive published data for this specific molecule, this document synthesizes established principles of medicinal chemistry, proven experimental methodologies, and data from structurally related compounds to offer a robust framework for its characterization. This approach is designed to empower researchers in drug discovery and development to generate reliable data, anticipate challenges, and formulate effective development strategies.

Introduction: The Imperative of Solubility and Stability in Drug Development

The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount. Aqueous solubility directly influences bioavailability, while a thorough understanding of a compound's stability profile is essential for ensuring its safety, efficacy, and shelf-life. For 2-Chloro-6-isopropylaminopyrazine, a substituted chloropyrazine, these characteristics will dictate its formulation possibilities and its viability as a therapeutic agent.

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The chloro- and isopropylamino- substituents on the pyrazine ring of the target molecule will significantly influence its lipophilicity, hydrogen bonding potential, and susceptibility to degradation. This guide will provide the foundational knowledge and practical protocols to experimentally determine these crucial parameters.

Physicochemical Properties and In-Silico Predictions

While experimental data is the gold standard, in-silico predictions and analysis of structurally similar compounds can provide valuable initial insights into the behavior of 2-Chloro-6-isopropylaminopyrazine.

Structural Analysis:

-

Pyrazine Core: The aromatic pyrazine ring contributes to the molecule's planarity and potential for π-π stacking interactions. The nitrogen atoms can act as hydrogen bond acceptors.

-

Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyrazine nitrogens and makes the carbon atom to which it is attached susceptible to nucleophilic attack, a potential degradation pathway.

-

Isopropylamino Group: This bulky, lipophilic group will likely decrease aqueous solubility compared to a primary amine. The secondary amine is a potential site for oxidation and can act as a hydrogen bond donor.

Based on these features, 2-Chloro-6-isopropylaminopyrazine is predicted to be a weakly basic compound with limited aqueous solubility. Its logP (a measure of lipophilicity) is likely to be in a range that favors membrane permeability, but its poor solubility may be a limiting factor for absorption.

Table 1: Predicted Physicochemical Properties of 2-Chloro-6-isopropylaminopyrazine

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₀ClN₃[3] | Based on chemical structure. |

| Molecular Weight | 171.63 g/mol [3] | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyrazines. |

| Aqueous Solubility | Low | The presence of the lipophilic isopropyl group and the chloro-substituent likely reduce water solubility. |

| LogP | Moderately Lipophilic | The isopropyl and chloro groups increase lipophilicity. |

| pKa | Weakly Basic | The pyrazine nitrogens are expected to be weakly basic. |

A Practical Guide to Solubility Determination

A definitive understanding of solubility requires empirical measurement. The Shake-Flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the thermodynamic solubility of 2-Chloro-6-isopropylaminopyrazine in various aqueous and organic solvents.

Materials:

-

2-Chloro-6-isopropylaminopyrazine (solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

pH buffers (pH 1.2, 4.5, 6.8, and 7.4)[5]

-

Organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid 2-Chloro-6-isopropylaminopyrazine to a series of vials. The excess should be visually apparent.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of pH 7.4 buffer) to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or other suitable method to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches saturation, a prerequisite for determining thermodynamic solubility.[4]

-

Equilibration Time: A sufficient equilibration period is crucial to ensure that the system has reached a true equilibrium between the dissolved and solid states.[5]

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

-

Filtration: This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

dot

Caption: Forced Degradation Study Workflow.

Concluding Remarks for the Research Professional

References

- Avdeef, A. (2012). Solubility and Dissolution in Drug Design. John Wiley & Sons.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]

-

ResearchGate. (n.d.). Pyrazines: Occurrence, formation and biodegradation. Retrieved February 7, 2024, from [Link]

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(5), 48-55.

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

Pandey, S., Pandey, R., & Shukla, S. S. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(4), 979–985. [Link]

-

World Health Organization. (2018). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 7, 2024, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. who.int [who.int]

2-Chloro-6-isopropylaminopyrazine theoretical mechanism of action

This technical guide details the theoretical mechanism of action, chemical reactivity, and pharmacophore utility of 2-Chloro-6-isopropylaminopyrazine (CAS 951884-00-7).

A Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

2-Chloro-6-isopropylaminopyrazine is a versatile heterocyclic building block used primarily in the synthesis of bioactive small molecules. It is not a standalone drug but a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets.

Its theoretical mechanism of action is defined by two distinct phases:

-

Chemical Mechanism (Synthetic Utility): It functions as an electrophilic core, exploiting the electron-deficient pyrazine ring for regioselective Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings. -

Pharmacological Mechanism (Bioactivity): When incorporated into a drug matrix, the 2-amino-6-chloropyrazine motif acts as a bidentate hinge binder in kinase inhibitors (targeting ATP pockets) or as a lipophilic anchor in GPCR antagonists (e.g., CRF1 receptors).

Chemical Mechanism of Action: Regioselective Functionalization

The primary "action" of this molecule occurs in the synthesis flask. The pyrazine ring is highly

Electronic Descriptors[1][2]

-

C2-Chlorine (Electrophile): The chlorine atom is activated by the para-nitrogen (N4) and ortho-nitrogen (N1). This makes C2 a "hotspot" for

reactions with amines, thiols, or alkoxides. -

C6-Isopropylamino (Donor): The amino group donates electron density into the ring via resonance (+M effect). This deactivates the ring slightly compared to 2,6-dichloropyrazine but directs incoming electrophiles (in

reactions) to the C3/C5 positions, or allows for selective metalation (lithiation) at C5 due to the directing group effect.

Theoretical Reactivity Workflow

The following diagram illustrates the theoretical pathways for transforming this scaffold into a potent kinase inhibitor.

Figure 1: Divergent synthetic pathways utilizing the 2-chloro handle for library generation.

Theoretical Biological Mechanism: Pharmacophore Mapping

In a biological context, the 2-chloro-6-isopropylaminopyrazine moiety is frequently designed to mimic the adenine ring of ATP, allowing it to bind to the hinge region of protein kinases (e.g., Aurora A , CHK1 , or Bcr-Abl ).

The "Hinge Binder" Hypothesis

-

Acceptor-Donor Motif: The pyrazine N1 nitrogen serves as a Hydrogen Bond Acceptor (HBA), while the exocyclic NH (from the isopropylamino group) serves as a Hydrogen Bond Donor (HBD). This mimics the N1 and N6-amino of adenine.

-

Hydrophobic Selectivity (The Isopropyl Group): The isopropyl group is not merely a bystander. It projects into the Solvent Accessible Region or the Ribose Binding Pocket , providing entropic gain by displacing water molecules. In some designs, it interacts with the "Gatekeeper" residue, determining selectivity against other kinases.

GPCR Antagonism (CRF1 Receptor)

In Corticotropin-Releasing Factor (CRF1) antagonists, the pyrazine core serves as a central template. The chlorine atom is often replaced by a lipophilic aryl group, while the isopropylamino tail fits into a hydrophobic cleft in the transmembrane domain, stabilizing the inactive conformation of the receptor.

Signaling Pathway Interference

When successfully derivatized into a kinase inhibitor, the mechanism of action disrupts downstream signaling:

Figure 2: Mechanism of ATP-competitive inhibition by pyrazine scaffolds.

Experimental Protocols

To validate the utility of this scaffold, the following protocols characterize its purity and reactivity.

Protocol A: Structural Validation (NMR/LCMS)

Before use in synthesis, the regiochemistry must be confirmed to ensure the isopropyl group is at position 6, not 3 or 5.

-

Solvent: Dissolve 5 mg in

(0.6 mL). -

1H NMR Targets:

-

Look for two distinct aromatic protons. Pyrazine protons typically appear at

7.8–8.2 ppm. -

Verify the isopropyl doublet (

1.2 ppm) and septet ( -

NOESY: Check for Nuclear Overhauser Effect (NOE) between the isopropyl NH and the adjacent ring proton (H5) to confirm regiochemistry.

-

Protocol B: Suzuki-Miyaura Coupling (Functionalization)

Objective: Replace the C2-Chlorine with an aryl group (e.g., Phenylboronic acid).

-

Reagents:

-

Scaffold: 1.0 eq (2-Chloro-6-isopropylaminopyrazine)

-

Boronic Acid: 1.2 eq

-

Catalyst:

(5 mol%) -

Base:

(2.0 eq)

-

-

Procedure:

-

Suspend reagents in 1,4-Dioxane/Water (4:1).

-

Degas with Nitrogen for 10 minutes.

-

Heat to 90°C for 12 hours.

-

Workup: Extract with EtOAc, wash with brine, dry over

.

-

-

Success Criteria: Disappearance of the starting material peak (LCMS) and appearance of the M+Ar mass peak.

Quantitative Data Summary

The following table summarizes the physicochemical properties that make this scaffold ideal for "Lipinski-compliant" drug design.

| Property | Value | Relevance to Drug Discovery |

| Molecular Weight | 171.63 g/mol | Low MW allows for the addition of large functional groups while staying <500 Da. |

| cLogP | ~1.5 | Moderate lipophilicity; good starting point for oral bioavailability optimization. |

| H-Bond Donors | 1 (NH) | Essential for hinge binding in kinases. |

| H-Bond Acceptors | 3 (N) | Pyrazine nitrogens act as acceptors. |

| TPSA | ~38 Ų | Well below the 140 Ų limit for cell permeability. |

References

-

Biomimetic Synthesis of Pyrazines: Organic & Biomolecular Chemistry. "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes."[1]

-

Pyrazine Scaffolds in Drug Discovery: Molecules. "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery."

-

Kinase Inhibitor Design: Journal of Medicinal Chemistry. "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors."

-

Chemical Data: PubChem Compound Summary. "2-Chloro-6-isopropylaminopyrazine."[2]

Sources

Introduction: A Linchpin Intermediate in Modern Drug Discovery

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-6-isopropylaminopyrazine

Prepared by: Gemini, Senior Application Scientist

2-Chloro-6-isopropylaminopyrazine is a substituted heterocyclic amine that serves as a crucial building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its strategic importance lies in the inherent reactivity of its pyrazine core, which is rendered electron-deficient by the nitrogen atoms and the chloro-substituent. This electronic profile makes it an ideal substrate for nucleophilic aromatic substitution, a cornerstone reaction in medicinal chemistry. Understanding the safety and handling of this compound is paramount for researchers and scientists who utilize it to construct novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, reactivity, and most importantly, the safety protocols required for its handling in a laboratory setting.

While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not available, this guide has been constructed by synthesizing data from structurally analogous compounds, including 2-chloropyrazine, 2-aminopyrazine derivatives, and other chlorinated nitrogen-containing heterocycles. This approach provides a robust framework for risk assessment and the implementation of safe laboratory practices.

Chemical Identity and Properties

| Property | Value / Description | Source |

| IUPAC Name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | PubChem |

| Molecular Formula | C₇H₁₀ClN₃ | PubChem |

| Molecular Weight | 171.63 g/mol | PubChem (Computed) |

| Appearance | Expected to be a solid (powder or crystalline) | Analogous Compounds[1] |

| Melting Point | Data not available. Analog: 6-chloropyrazin-2-amine: 150-152°C | [1] |

| Boiling Point | Data not available. Analog: 2-Chloro-6-methoxypyridine: 185-186°C | |

| Solubility | Expected to be soluble in organic solvents. | Analogous Compounds |

Chapter 1: The Mechanistic Underpinning of Reactivity

The utility of 2-Chloro-6-isopropylaminopyrazine as a synthetic intermediate is dictated by the principles of Nucleophilic Aromatic Substitution (SNAr) . The causality behind its reactivity stems from the electronic nature of the pyrazine ring.

-

Electron-Deficient Ring System : The two nitrogen atoms in the pyrazine ring act as powerful electron-withdrawing groups, polarizing the ring system and creating electron-deficient carbon centers.[2]

-

Activation by the Chloro Group : The chlorine atom further withdraws electron density through induction, making the carbon atom to which it is attached (the C2 position) highly electrophilic and susceptible to attack by nucleophiles.[3]

-

Stabilization of the Intermediate : When a nucleophile attacks the C2 carbon, the aromaticity of the ring is temporarily broken, and a negatively charged intermediate, known as a Meisenheimer complex, is formed. This negative charge is effectively stabilized through resonance by the ring nitrogen atoms.[2]

-

Ejection of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This addition-elimination sequence is the hallmark of the SNAr mechanism.[2]

This inherent reactivity is the reason this compound is so valuable; it allows for the reliable and predictable introduction of new functional groups, such as amines or ethers, which is a common strategy in the iterative process of drug design.[4]

Chapter 2: Hazard Identification and Risk Assessment

Based on an analysis of analogous chlorinated and aminated heterocyclic compounds, 2-Chloro-6-isopropylaminopyrazine should be handled as a substance with significant potential hazards.[5][6] The primary risks are associated with acute toxicity and irritation.

Anticipated GHS Hazard Classifications (Based on Analogs)

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [5][6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][6] |

Routes of Exposure and Potential Health Effects:

-

Inhalation : Inhaling dust may cause irritation to the respiratory tract, coughing, and shortness of breath.[6] In significant quantities, it may be harmful.[5]

-

Skin Contact : Direct contact can cause skin irritation, redness, and pain.[6] Prolonged exposure or contact in sensitive individuals may lead to an allergic skin reaction.[5]

-

Eye Contact : The compound is expected to be a severe eye irritant, potentially causing serious damage.[6] Symptoms include redness, pain, and watering.

-

Ingestion : Swallowing the compound is likely to be harmful, causing irritation to the gastrointestinal tract.[5][6]

Chapter 3: Laboratory Safety and Engineering Controls

The foundation of safe handling is a robust system of engineering controls designed to minimize exposure. These are not optional; they are mandatory for the safe use of this compound.

-

Chemical Fume Hood : All work involving the handling of solid 2-Chloro-6-isopropylaminopyrazine or its solutions must be conducted in a properly functioning and certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particles or vapors.

-

Ventilation : The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Equipment : A safety shower and an eyewash station must be located in close proximity to the workstation where the compound is handled. Their locations should be clearly marked and unobstructed.

Chapter 4: Personal Protective Equipment (PPE) Protocol

PPE is the user's last line of defense. The selection of appropriate PPE is based on a thorough risk assessment of the procedures being performed.

| Protection Type | Specification | Rationale and Causality |

| Eye/Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing. | To protect against airborne dust particles and splashes that can cause severe eye irritation or damage. |

| Skin Protection | A flame-retardant laboratory coat. Nitrile gloves (minimum thickness of 5 mil) should be worn. For extended procedures or when handling larger quantities, double-gloving is recommended. | To prevent skin contact, which can cause irritation and potential sensitization. Contaminated clothing must be removed immediately.[7] |

| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved N95 (or better) particulate respirator should be used. | To prevent inhalation of the compound, which is a primary route of exposure leading to respiratory irritation and potential systemic toxicity. |

Chapter 5: Storage and Handling Procedures

Proper storage and deliberate handling techniques are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Storage Protocol:

-

Container : Keep the container tightly closed to prevent contamination and absorption of moisture.[8]

-

Location : Store in a cool, dry, and well-ventilated area designated for chemical reagents.[8]

-

Incompatibilities : Store away from strong oxidizing agents.

-

Labeling : Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Safe Handling Workflow:

Caption: A standard workflow for the safe handling of solid 2-Chloro-6-isopropylaminopyrazine.

Chapter 6: Emergency Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

-

In Case of a Spill :

-

Evacuate the immediate area and alert nearby personnel.

-

Wear appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

-

Cover the spill with a dry, inert absorbent material such as vermiculite or sand.

-

Carefully sweep the material into a labeled, sealable container for hazardous waste.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Place all contaminated cleaning materials into the hazardous waste container.

-

-

First Aid Measures :

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact : Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[6]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

-

Chapter 7: Synthetic Workflow and Causality

A plausible and efficient synthesis of 2-Chloro-6-isopropylaminopyrazine involves the selective monosubstitution of 2,6-dichloropyrazine with isopropylamine. The reaction conditions are chosen to favor the desired SNAr reaction.

Caption: Synthetic route to 2-Chloro-6-isopropylaminopyrazine via SNAr.

Detailed Protocol:

-

Setup : In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents : Charge the flask with 2,6-dichloropyrazine (1.0 eq). Dissolve it in a suitable solvent such as dioxane.

-

Addition : Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to act as a scavenger for the HCl byproduct. This is crucial to prevent the protonation of the isopropylamine nucleophile, which would render it unreactive.

-

Nucleophile : Slowly add isopropylamine (1.1 eq) to the stirring solution. A slight excess of the amine ensures the complete consumption of the dichloropyrazine starting material.

-

Reaction : Heat the mixture to reflux. The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup to remove the base and any salts. Extract the product into an organic solvent like ethyl acetate.

-

Purification : Dry the organic layer, concentrate it under reduced pressure, and purify the crude product, typically by column chromatography on silica gel, to yield the pure 2-Chloro-6-isopropylaminopyrazine.

Chapter 8: Application in Drug Discovery - A Workflow Example

The title compound is rarely the final product; it is a key piece used to build a larger, more complex molecule. A common subsequent step in a drug discovery campaign is to use the remaining amine on the pyrazine ring or, more commonly, to substitute the remaining chlorine atom in a second SNAr or a cross-coupling reaction.

Caption: Logical workflow illustrating the use of the title compound as a scaffold in drug synthesis.

This workflow demonstrates the compound's role as a scaffold. The isopropylamino group might serve to occupy a specific pocket in a target protein, while the chloro- group provides a reactive handle to introduce another fragment, such as a piperazine moiety, which is common in kinase inhibitors. This modular approach allows medicinal chemists to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.

Chapter 9: Waste Management and Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

-

Waste Classification : 2-Chloro-6-isopropylaminopyrazine and any materials contaminated with it are classified as halogenated organic waste .

-

Collection : All waste, including residual solids, contaminated consumables (e.g., gloves, weigh boats, silica gel), and mother liquor from crystallization, must be collected in a designated, properly labeled, and sealed hazardous waste container.

-

Disposal Method : Halogenated waste streams are not suitable for simple solvent recycling. They must be disposed of via high-temperature incineration by a licensed professional waste disposal service. This ensures the complete destruction of the halogenated organic compounds, preventing their release into the environment.

References

-

PubChem, National Center for Biotechnology Information. PubChem Compound Summary for 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine.[Link]

-

PubChem, National Center for Biotechnology Information. PubChem Compound Summary for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[Link]

-

ZaiQi Bio-Tech. Product Page for 6-chloropyrazin-2-amine.[Link]

-

PubChem, National Center for Biotechnology Information. PubChem Compound Summary for 2-Amino-6-Chloropyrazine.[Link]

-

Breckland Scientific Supplies Ltd. Safety Data Sheet for 2-Chloro-2-Methylpropane.[Link]

- Coles, S. J., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" RSC Advances, 2015.

-

Parveen, H., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019. [Link]

- CN110938077A - Method for synthesizing Avapritinib - Google P

-

University of Wisconsin-Milwaukee. Hazardous Waste Segregation.[Link]

- Latch, D. E., & Arnold, W. A. "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-)." Environmental Science & Technology, 2002.

- Ghosez, L., et al. "1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 1977.

- US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google P

- Al-Malah, K. I. M. "Halogenated Wastes Safe Disposal: Polychlorinated biphenyls." International Journal of Petroleum and Petrochemical Engineering Research, 2017.

- US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google P

- Parveen, H., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PubMed Central, 2019.

- Khan Academy.

- EP4298100A1 - Process for obtaining avapritinib and its intermediates - Google P

-

Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." [Link]

- Kumar, A., et al. "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- Ashenhurst, J. "Nucleophilic Aromatic Substitution (NAS)." Master Organic Chemistry, 2018.

- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP).

- El-Dean, A. M. K., et al. "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione." Arkivoc, 2008.

- US2396066A - Preparation of 2-chloropyrazine - Google P

- Cheeseman, G. W. H., & Törzs, E. S. G. "Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines." Journal of the Chemical Society C: Organic, 1966.

- BenchChem.

-

ResearchGate. Synthesis of avapritinib (XXIV).[Link]

- CN102079633A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)

- PubMed.

- University of Wuppertal.

- National Institutes of Health. "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines." Molecules, 2021.

Sources

- 1. 6-chloropyrazin-2-amine| CAS No:33332-28-4|ZaiQi Bio-Tech [chemzq.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine | C8H14ClN5 | CID 16213378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(-)-Perillyl alcohol 96 18457-55-1 [sigmaaldrich.com]

- 7. 6-Isopropylpyridazin-3-amine | C7H11N3 | CID 23028109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-N-isopropyl-6-methylpyrimidin-4-amine | C8H12ClN3 | CID 53385561 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Predicted NMR Spectral Analysis of 2-Chloro-6-isopropylaminopyrazine

Executive Summary

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra for 2-Chloro-6-isopropylaminopyrazine . This molecule represents a critical "privileged scaffold" in medicinal chemistry, frequently serving as an intermediate in the synthesis of kinase inhibitors (e.g., analogs of various pyrazine-based ATP-competitive inhibitors).

Accurate structural verification of this regioisomer is challenging due to the asymmetric substitution of the pyrazine ring. This guide synthesizes theoretical chemical shift principles, substituent additivity rules, and empirical data from analogous heterocycles to provide a reference standard for experimental validation.

Structural Analysis & Electronic Theory

To accurately predict the NMR landscape, we must first analyze the electronic environment of the pyrazine core. The molecule consists of a 1,4-diazine ring substituted at the 2-position with a chlorine atom and at the 6-position with an isopropylamino group.

Substituent Effects[1]

-

Chlorine (C2): Exerts a strong inductive electron-withdrawing effect (-I) and a weak mesomeric donating effect (+M). This results in significant deshielding of the adjacent carbon (C2) and the ortho-proton (H3).

-

Isopropylamine (C6): The nitrogen lone pair acts as a strong mesomeric donor (+M). This increases electron density on the ring, particularly at the ortho (H5) and para (H3) positions relative to the amine. This results in shielding (upfield shift).

Regiochemistry & Numbering

The standard IUPAC numbering prioritizes the heteroatoms. For this analysis, we define the positions as follows to ensure clarity in assignment:

-

Position 1, 4: Ring Nitrogens.

-

Position 2: C-Cl.

-

Position 3: C-H (Ortho to Cl, Meta to NH-iPr).

-

Position 5: C-H (Ortho to NH-iPr, Meta to Cl).

-

Position 6: C-NH-iPr.

Predicted 1H NMR Data (500 MHz, DMSO-d6)

Solvent Selection: DMSO-d6 is chosen as the reference solvent. Unlike CDCl₃, DMSO-d6 minimizes proton exchange, allowing for the distinct observation of the amine (NH) proton and its coupling to the isopropyl methine group.

Spectral Table

| Chemical Shift (δ ppm) | Multiplicity | Integral | Coupling Constant ( | Assignment |

| 8.05 ± 0.1 | Singlet (br) or d | 1H | H3 (Pyrazine, arom) | |

| 7.65 ± 0.1 | Singlet (br) or d | 1H | H5 (Pyrazine, arom) | |

| 7.40 ± 0.2 | Doublet (br) | 1H | N-H (Amine) | |

| 4.05 ± 0.1 | Dseptet* | 1H | CH (Isopropyl methine) | |

| 1.18 ± 0.05 | Doublet | 6H | CH₃ (Isopropyl methyls) |

*Note: The methine signal may appear as a standard septet if NH exchange is fast, or a "doublet of septets" (dsept) if exchange is slow and resolution is high.

Detailed Assignment Logic

-